![molecular formula C24H16N2O2S2 B3239640 1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene CAS No. 1421262-08-9](/img/structure/B3239640.png)
1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene
Overview
Description
1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene is a crystalline solid, often seen as white to light yellow crystals . It has a molecular formula of C24H16N2O2S2 and an average mass of 428.526 Da .
Molecular Structure Analysis
The molecular structure of 1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene consists of two thiazolyl groups attached to a benzene ring via hydroxyphenyl groups . The SMILES string for this compound isOC1=CC=C (C2=CSC (C3=CC=CC (C4=NC (C5=CC=C (O)C=C5)=CS4)=C3)=N2)C=C1
.
Scientific Research Applications
Molecular Electrostatic Potential (MEP) Studies
- MEP analysis provides insights into molecular interactions, electrophilic/nucleophilic sites, hydrogen bonding, and biological recognition. Researchers can use 1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene for MEP investigations .
Other Potential Applications
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit insecticidal activities , suggesting potential targets could be within the nervous system of insects.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through hydrogen bonding due to the presence of hydroxyphenyl groups .
Biochemical Pathways
Related compounds have been shown to disrupt normal physiological processes in insects, leading to their death .
Result of Action
Related compounds have been shown to cause significant mortality in insects .
properties
IUPAC Name |
4-[2-[3-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]phenyl]-1,3-thiazol-4-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O2S2/c27-19-8-4-15(5-9-19)21-13-29-23(25-21)17-2-1-3-18(12-17)24-26-22(14-30-24)16-6-10-20(28)11-7-16/h1-14,27-28H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVUOVQMFPDJEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)O)C4=NC(=CS4)C5=CC=C(C=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene | |
CAS RN |
1421262-08-9 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421262-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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